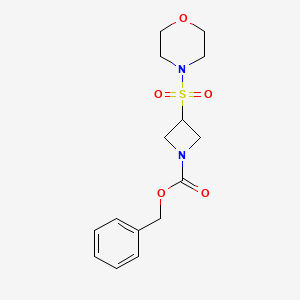

Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate

Description

Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate (molecular formula: C₁₆H₂₀N₂O₅S; molecular weight: 340.39 g/mol) is a heterocyclic compound featuring three distinct moieties:

- Azetidine ring: A strained four-membered nitrogen-containing ring, contributing to unique reactivity and conformational rigidity .

- Benzyl carboxylate: A benzyl-protected ester, enhancing lipophilicity and serving as a protective group in synthetic pathways .

Synthesis: The compound is synthesized via reaction of azetidine derivatives with morpholine-4-sulfonyl chloride and benzyl chloroformate under controlled pH and temperature, yielding 60–80% in laboratory settings .

Applications: Its structural versatility makes it valuable in medicinal chemistry, particularly as a scaffold for protease inhibitors, kinase modulators, and antimicrobial agents .

Properties

IUPAC Name |

benzyl 3-morpholin-4-ylsulfonylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c18-15(22-12-13-4-2-1-3-5-13)16-10-14(11-16)23(19,20)17-6-8-21-9-7-17/h1-5,14H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIIMLSTGIQJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2CN(C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with morpholine-4-sulfonyl chloride and benzyl chloroformate. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions . The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce benzyl alcohol derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate plays a crucial role in the synthesis of more complex heterocyclic compounds and peptidomimetics. Its structural features enable it to participate in various chemical reactions:

- Building Block for Complex Molecules : It serves as a precursor for synthesizing other azetidine derivatives and related compounds.

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it suitable for generating diverse chemical entities. For instance:

The biological applications of Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate are primarily linked to its interaction with various molecular targets:

- Enzyme Inhibition : Due to its structural similarity to biologically active molecules, it is investigated for its potential as an enzyme inhibitor. For example, it has been studied in the context of arginase inhibitors, which play roles in various metabolic pathways .

- Receptor Ligands : The compound's ability to mimic natural substrates allows it to bind effectively to receptor sites, potentially modulating biological activity .

Industrial Applications

In industrial contexts, Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate is utilized for:

- Material Development : It is explored for creating new materials and catalysts for various industrial processes.

- Catalytic Processes : The compound has shown promise as a ligand in catalytic reactions, enhancing reaction efficiency and selectivity .

Case Studies and Research Findings

Recent studies have highlighted the potential of Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate in medicinal chemistry:

- A study demonstrated its effectiveness as an inhibitor against human arginase enzymes (hARG-1 and hARG-2), showcasing IC50 values indicating significant inhibitory activity .

- Research has also focused on optimizing synthetic routes for producing this compound efficiently while maintaining high purity levels suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine-4-sulfonyl group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The azetidine ring provides rigidity and conformational constraints, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate is highlighted through comparisons with structurally related azetidine and piperidine derivatives. Key differentiating factors include ring size, substituent electronic effects, and bioactivity profiles.

Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents | Key Features | Applications | References |

|---|---|---|---|---|---|

| Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate | Azetidine | Morpholine-4-sulfonyl, benzyl carboxylate | High ring strain, electron-withdrawing sulfonyl group, moderate lipophilicity | Protease inhibitors, antimicrobial agents | |

| Benzyl 3-amino-4-methylpiperidine-1-carboxylate | Piperidine | Amino, methyl | Six-membered ring (lower strain), basic amino group | Neuromodulators, peptide mimics | |

| tert-Butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate | Azetidine | Fluoropyrimidine | Fluorine-enhanced bioavailability, pyrimidine for DNA-targeting | Anticancer agents | |

| Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate | Azetidine | Pyrrolidone | Lactam ring for hydrogen bonding, increased solubility | Antiviral agents (e.g., HIV NNRTIs) | |

| Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate | Azetidine | Bromoethyl | Reactive leaving group for nucleophilic substitution | Intermediate in drug derivatization |

Electronic and Reactivity Differences

- Sulfonyl vs. Amino Groups: The sulfonyl group in the target compound enhances electrophilicity and hydrogen-bond acceptor capacity compared to amino-substituted analogs (e.g., Benzyl 3-amino-4-methylpiperidine-1-carboxylate), which exhibit basicity and nucleophilic reactivity .

- Morpholine vs. Piperidine : Morpholine’s oxygen atom introduces polarity and conformational flexibility, unlike piperidine derivatives, which are more lipophilic and rigid .

- Bromoethyl vs. Sulfonyl : Bromoethyl substituents (e.g., Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate) enable SN2 reactions, whereas the sulfonyl group stabilizes transition states in enzyme inhibition .

Biological Activity

Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

The synthesis of Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with morpholine-4-sulfonyl chloride and benzyl chloroformate. The process often requires a base, such as triethylamine or sodium hydroxide, to facilitate nucleophilic substitution reactions. The compound's structure includes a sulfonamide group, which is known to enhance biological activity by mimicking natural substrates.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The morpholine-4-sulfonyl moiety can mimic the structure of natural substrates, allowing for effective binding to active sites. The azetidine ring contributes rigidity, enhancing specificity and potency against target proteins.

Biological Activities

Research indicates that Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific data on efficacy against particular pathogens is limited.

- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory properties, indicating that this compound may also possess such activity.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting pathways involved in various diseases.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Potential activity (specifics TBD) | |

| Anti-inflammatory | Inhibition observed in related compounds | |

| Enzyme inhibition | Modulation of enzyme activity |

Case Studies and Research Findings

- Antimicrobial Studies : While specific studies focusing solely on Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate are scarce, related compounds have demonstrated antimicrobial efficacy. For instance, modifications in similar structures have led to significant inhibition of bacterial growth, suggesting that this compound may share similar properties.

- Inflammation Models : In vitro evaluations using related sulfonamide compounds have shown substantial anti-inflammatory effects. For example, compounds exhibiting structural similarities reported inhibition rates exceeding 50% in TNF-alpha assays, indicating that Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate could potentially yield similar results.

- Enzyme Interaction Studies : The mechanism by which this compound interacts with enzymes has been explored through molecular docking studies. These studies reveal that the compound can effectively bind to active sites of specific enzymes, potentially leading to altered biochemical pathways involved in disease processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate?

- Methodology : The compound can be synthesized via sulfonylation of the azetidine core. A related approach involves coupling morpholine-4-sulfonyl chloride with a benzyl-protected azetidine precursor under mild alkaline conditions (e.g., using triethylamine in dichloromethane) . For azetidine derivatives, tert-butyloxycarbonyl (Cbz) or benzyl (Bn) groups are commonly employed for nitrogen protection, followed by deprotection under acidic or hydrogenolytic conditions .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography with gradients of ethyl acetate/methanol and additives like triethylamine to suppress tailing .

Q. How should researchers characterize this compound to confirm its structure?

- Methodology : Use a combination of -NMR, -NMR, and HRMS. For example, in -NMR (CDCl), the morpholine sulfonyl group typically resonates at δ ~55–60 ppm (morpholine carbons) and δ ~115–135 ppm (aromatic carbons from the benzyl group) . IR spectroscopy can confirm sulfonyl (S=O) stretches at ~1350–1150 cm.

Q. What are the stability and storage recommendations for this compound?

- Methodology : Store at –20°C under inert gas (e.g., argon) in airtight, light-resistant containers. Azetidine derivatives are prone to hydrolysis under acidic/basic conditions; stability tests in DMSO or aqueous buffers (pH 4–9) are advised to assess shelf life .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for sulfonylation of the azetidine ring?

- Methodology : Use density functional theory (DFT) to calculate transition-state energies for sulfonylation reactions. Solvent effects (e.g., dichloromethane vs. THF) and base selection (e.g., triethylamine vs. DBU) can be modeled to predict reaction kinetics and regioselectivity .

- Data Analysis : Compare computed activation energies with experimental yields (e.g., 36% yield reported for a related piperidine-morpholine sulfonyl derivative ). Adjust stoichiometry or catalyst loading based on computational insights.

Q. What strategies resolve contradictions in reported synthetic yields for similar azetidine-sulfonyl compounds?

- Methodology : Conduct a meta-analysis of literature methods (e.g., solvent polarity, temperature, and protecting groups). For example, tert-butyl-protected azetidines may offer higher yields than benzyl derivatives due to reduced steric hindrance during sulfonylation .

- Experimental Validation : Replicate conflicting protocols with controlled variables (e.g., reaction time, catalyst purity) to identify critical factors. Use DoE (Design of Experiments) to optimize conditions .

Q. How can researchers evaluate the ecological impact of this compound given limited ecotoxicology data?

- Methodology : Perform in silico toxicity predictions using tools like ECOSAR or TEST. Experimental assays (e.g., Daphnia magna acute toxicity tests) can estimate LC values. Prioritize degradation studies under environmental conditions (UV light, microbial action) to assess persistence .

Methodological Challenges and Solutions

Q. Why does the benzyl group in this compound complicate catalytic hydrogenation, and how can this be mitigated?

- Challenge : Competitive hydrogenolysis of the benzyl ether vs. the sulfonyl group may occur.

- Solution : Use selective catalysts (e.g., Pearlman’s catalyst [Pd(OH)/C] under low H pressure) or alternative deprotection methods (e.g., BBr for ether cleavage) .

Q. What analytical techniques are critical for detecting byproducts in azetidine-sulfonyl syntheses?

- Techniques : High-resolution mass spectrometry (HRMS) to identify sulfonic acid byproducts. -NMR (if fluorinated reagents are used) and HPLC-MS/MS for trace impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.